4-Benzyl-3-(trifluoromethyl)morpholine
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Overview
Description
4-Benzyl-3-(trifluoromethyl)morpholine is an organic compound characterized by the presence of a benzyl group attached to the nitrogen atom of a morpholine ring, and a trifluoromethyl group at the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-(trifluoromethyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the morpholine ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-3-(trifluoromethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(trifluoromethyl)morpholine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
4-Benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)morpholine:
Properties
IUPAC Name |
4-benzyl-3-(trifluoromethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-9-17-7-6-16(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIHYYLFCKFLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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